Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4 and a benzyl carbamate group at position 1. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis and cross-coupling reactions. The bromine at position 4 serves as a reactive site for functionalization via transition metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), while the benzyl carbamate acts as a protective group for the pyrrole nitrogen, enabling selective deprotection under hydrogenolysis conditions .
Properties
IUPAC Name |
benzyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-13-6-8-17-14-12(13)7-9-18(14)15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGBIPRQGVMMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=CC3=C(C=CN=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148122 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-bromo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286753-90-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-bromo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286753-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-bromo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 4-bromo-1H-pyrrolo[2,3-b]pyridine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions include substituted pyrrolo[2,3-b]pyridines, amines, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table compares Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
Research Findings and Data
Stability and Handling
- The benzyl carbamate derivative exhibits stability under neutral and basic conditions but is sensitive to hydrogenolysis. In contrast, tosyl-protected analogs require anhydrous storage to prevent hydrolysis .
Biological Activity
Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H10BrN2O2
- CAS Number : 1286753-90-9
The compound features a pyrrolo[2,3-b]pyridine core with a bromine substituent at the 4-position and a benzyl ester group at the carboxylate position. This unique structure contributes to its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific kinases and its antiparasitic properties.
Antiparasitic Activity
In a study examining related compounds, it was found that modifications to the pyrrole structure significantly influenced antiparasitic activity. The compound demonstrated promising efficacy against certain parasites, with effective concentrations (EC50) reported in the low micromolar range. For instance, derivatives with similar structures exhibited EC50 values ranging from 0.025 μM to 0.577 μM for different parasitic targets .
Kinase Inhibition
Research has indicated that this compound acts as an inhibitor of SGK-1 kinase. This kinase is implicated in various cellular processes, including cell survival and proliferation. The inhibition of SGK-1 by this compound suggests potential applications in cancer therapy and other diseases where SGK-1 plays a critical role .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound's structural features allow it to bind effectively to the ATP-binding site of SGK-1 kinase, thereby inhibiting its activity.
- Antiparasitic Mechanism : The mechanism by which this compound exerts antiparasitic effects may involve disruption of metabolic pathways critical for parasite survival.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated EC50 values for antiparasitic activity ranging from 0.025 μM to 0.577 μM for various derivatives. |
| Study B | Identified the compound as a potent SGK-1 kinase inhibitor with implications for cancer treatment. |
| Study C | Explored structural modifications that enhance biological activity against specific targets. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
